![molecular formula C50H69N15O9 B13639731 15-(2-acetamidohexanoylamino)-6-[3-[bis(azanyl)methylideneamino]propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexakis(oxidanylidene)-9-(phenylmethyl)-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B13639731.png)
15-(2-acetamidohexanoylamino)-6-[3-[bis(azanyl)methylideneamino]propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexakis(oxidanylidene)-9-(phenylmethyl)-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melanotan II is a synthetic peptide that mimics the action of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH). This compound is primarily known for its ability to stimulate melanin production in the skin, leading to a tanned appearance without the need for UV exposure. Additionally, Melanotan II has been studied for its potential effects on sexual function, appetite control, and energy homeostasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Melanotan II involves a series of peptide bond formations. The process typically starts with the protection of the ε-amino group of lysine and the γ-carboxy group of aspartic acid. These protected intermediates undergo carbodiimide-mediated lactamization to form a cyclic peptide intermediate. This intermediate is then coupled with N-acetylnorleucine to produce Melanotan II. The entire synthesis can be completed in 12 steps with an overall yield of approximately 2.6%, and the product is more than 90% pure without the need for preparative chromatography .
Industrial Production Methods
Industrial production of Melanotan II follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common to purify the final product, ensuring it meets the required purity standards for research and potential therapeutic use .
Análisis De Reacciones Químicas
Types of Reactions
Melanotan II primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Carbodiimides: Used for peptide bond formation.
Protecting Groups: Such as Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) to protect amino groups during synthesis.
Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used.
Major Products Formed
The primary product formed is Melanotan II itself, with high purity achieved through careful control of reaction conditions and purification steps .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Melanotan II is used as a model compound to study peptide synthesis and the effects of cyclic peptides on biological systems.
Biology
Biologically, Melanotan II is studied for its effects on melanin production, which has implications for understanding skin pigmentation and potential treatments for conditions like vitiligo.
Medicine
Medically, Melanotan II has been investigated for its potential to treat erectile dysfunction and sexual arousal disorders. It has also been explored for its appetite-suppressing effects, which could have implications for weight management .
Industry
In the industry, Melanotan II is primarily used in research settings to develop new therapeutic agents and to study the effects of melanocortin receptor agonists .
Mecanismo De Acción
Melanotan II works by binding to melanocortin receptors, specifically MC1R and MC4R. Activation of MC1R leads to increased melanin production, resulting in a tanned appearance. Activation of MC4R is associated with effects on sexual function and appetite control. The compound may also interact with MC3R, which is involved in energy homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Melanotan I (afamelanotide): Another synthetic analog of α-MSH, primarily used for its tanning effects and treatment of erythropoietic protoporphyria.
Bremelanotide: Derived from Melanotan II, used for treating sexual dysfunction.
Uniqueness
Melanotan II is unique in its dual action on both skin pigmentation and sexual function. While Melanotan I is more selective for tanning, Melanotan II’s broader receptor activity makes it a versatile compound for various research applications .
Propiedades
IUPAC Name |
15-(2-acetamidohexanoylamino)-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H69N15O9/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKLPDJLXHXHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H69N15O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1024.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
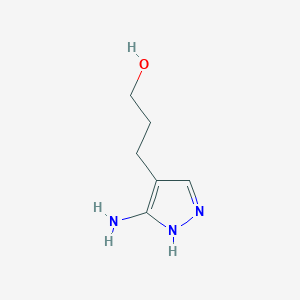
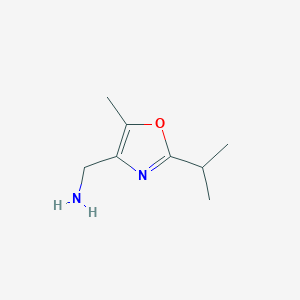
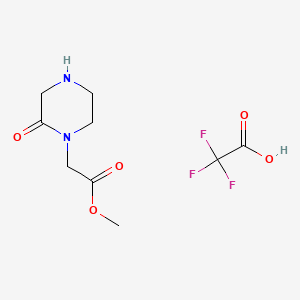
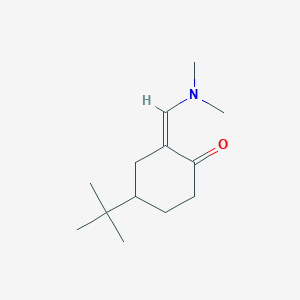
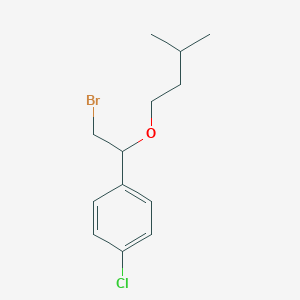

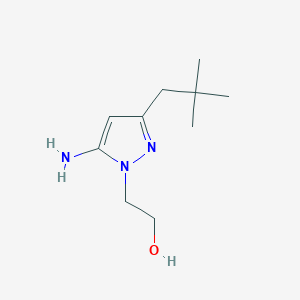
![10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13639697.png)

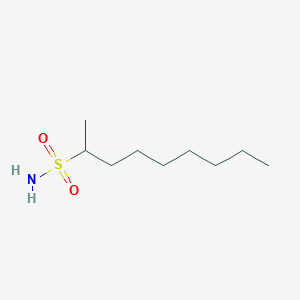

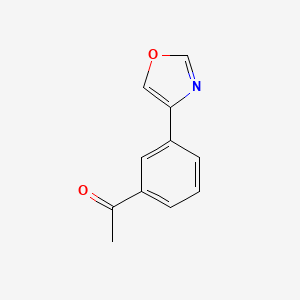
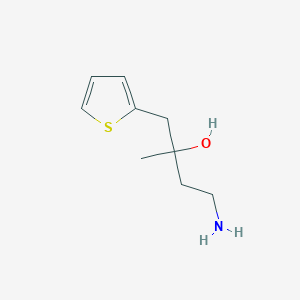
amino}but-2-ynoicacid](/img/structure/B13639737.png)
